Tpa-cof

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

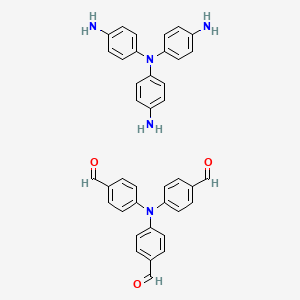

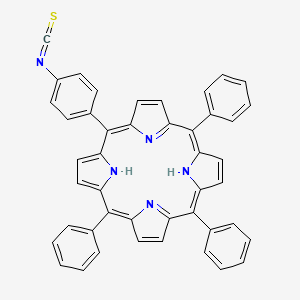

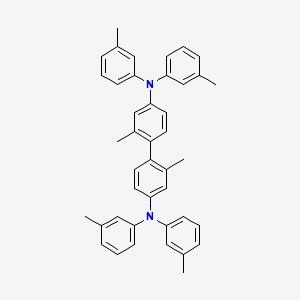

Tpa-cof, or triphenylamine-based covalent organic framework, is a type of covalent organic framework (COF) that has gained significant attention in recent years. Covalent organic frameworks are crystalline porous polymers formed by the covalent linkage of organic molecules in a repeating pattern. These frameworks are known for their high surface area, tunable porosity, and chemical stability, making them ideal for various applications such as gas storage, catalysis, and sensing .

Vorbereitungsmethoden

The synthesis of Tpa-cof typically involves the poly-condensation reaction of 2,4,6-tris(4-aminophenyl)triazine with different aryl aldehydes . Several synthetic techniques can be employed to prepare this compound, including:

Solvothermal Synthesis: This method involves dissolving the monomers in a solvent and heating the mixture in a sealed vessel at high temperatures for an extended period.

Chemical Vapor Deposition (CVD): In this method, the monomers are vaporized and deposited onto a substrate, where they undergo polymerization to form a thin film of COF.

Microwave-Assisted Synthesis: This approach uses microwave irradiation to accelerate the reaction between the monomers, resulting in a faster synthesis process and improved crystallinity of the COF.

Analyse Chemischer Reaktionen

Tpa-cof undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, where the triphenylamine units are oxidized to form radical cations.

Substitution: Substitution reactions can occur at the nitrogen atoms of the triphenylamine units, where functional groups such as alkyl or aryl groups are introduced.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of radical cations, while reduction can result in the formation of amine derivatives .

Wissenschaftliche Forschungsanwendungen

Tpa-cof has a wide range of scientific research applications, including:

Gas Storage and Separation: Due to its high surface area and tunable porosity, this compound is used for the adsorption and separation of gases such as carbon dioxide, methane, and hydrogen.

Sensing: this compound is employed in the development of sensors for detecting gases, pollutants, and biomolecules.

Biomedical Applications: This compound is explored for drug delivery and imaging applications due to its biocompatibility and ability to encapsulate therapeutic agents.

Wirkmechanismus

The mechanism of action of Tpa-cof involves its ability to adsorb and interact with various molecules through its porous structure and functional groups. The triphenylamine units in this compound can participate in redox reactions, facilitating electron transfer processes. Additionally, the nitrogen atoms in the framework can form hydrogen bonds and coordinate with metal ions, enhancing the COF’s catalytic and sensing capabilities .

Vergleich Mit ähnlichen Verbindungen

Tpa-cof can be compared with other covalent organic frameworks, such as:

Phenothiazine-based COF (PTZ-TTA-COF): This COF exhibits lower exciton binding energy and enhanced charge separation/transfer compared to this compound, making it more efficient for photocatalytic applications.

Pyridine-based COF (TaPa-Py COF): This COF shows reversible faradaic processes and is used in supercapacitor applications.

Thiophene-based COF (Py-TT COF): This COF has strong solvatochromic response and is used in sensing applications.

Eigenschaften

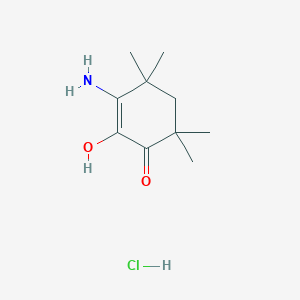

Molekularformel |

C39H33N5O3 |

|---|---|

Molekulargewicht |

619.7 g/mol |

IUPAC-Name |

4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine;4-(4-formyl-N-(4-formylphenyl)anilino)benzaldehyde |

InChI |

InChI=1S/C21H15NO3.C18H18N4/c23-13-16-1-7-19(8-2-16)22(20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21;19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-15H;1-12H,19-21H2 |

InChI-Schlüssel |

NMVARMCZAHTXMN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O.C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13H-Dibenzo[a,i]fluoren-13-one](/img/structure/B13791809.png)

![[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B13791833.png)

![N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B13791856.png)